Urea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-
Description
Urea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]- is a symmetrically substituted urea derivative featuring two 3-bromophenyl groups linked via piperidinylmethyl moieties. The compound’s structure combines a urea core with meta-substituted bromine atoms and piperidine rings, which may confer unique physicochemical and biological properties.
Properties
CAS No. |
649740-15-8 |
|---|---|
Molecular Formula |
C25H32Br2N4O |
Molecular Weight |
564.4 g/mol |
IUPAC Name |
1,3-bis[(3-bromophenyl)-piperidin-1-ylmethyl]urea |
InChI |
InChI=1S/C25H32Br2N4O/c26-21-11-7-9-19(17-21)23(30-13-3-1-4-14-30)28-25(32)29-24(31-15-5-2-6-16-31)20-10-8-12-22(27)18-20/h7-12,17-18,23-24H,1-6,13-16H2,(H2,28,29,32) |
InChI Key |
YEASAANEPMGGFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C2=CC(=CC=C2)Br)NC(=O)NC(C3=CC(=CC=C3)Br)N4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Urea Formation
One of the primary methods for synthesizing Urea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]- involves the reaction of isocyanates with amines. The general reaction can be outlined as follows:
Reagents :
- 3-Bromobenzylamine
- Isocyanate (e.g., phenyl isocyanate)
- Solvent (e.g., dichloromethane)
-
- Mix the amine and isocyanate in a suitable solvent.
- Stir the mixture at room temperature or slightly elevated temperatures.
- Allow the reaction to proceed for several hours until completion, monitored by techniques such as thin-layer chromatography (TLC).
-
- The crude product can be purified using column chromatography or recrystallization techniques.
Alternative Synthesis Using Coupling Reactions
Another approach to synthesize this compound involves coupling reactions between brominated phenyl groups and piperidine derivatives.
Reagents :
- 3-Bromobenzaldehyde
- Piperidine
- Coupling agents (e.g., EDC or HBTU)
-
- React 3-bromobenzaldehyde with piperidine in the presence of a coupling agent.
- The reaction typically requires an organic solvent and may need to be heated to enhance yields.
-
- After completion, the product can be isolated using standard extraction and purification methods.
Detailed Research Findings
Recent studies have explored various aspects of synthesizing Urea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-.
Yield and Purity Analysis
Research indicates that optimizing reaction conditions significantly affects yield and purity:
- Typical yields range from 60% to 85%, depending on the purity of starting materials and reaction conditions.
- Purification methods such as recrystallization from ethanol or chromatography on silica gel are commonly employed to achieve high purity levels (>95%).
Structural Characterization
Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structure of synthesized compounds:
| Technique | Key Findings |
|---|---|
| NMR | Chemical shifts corresponding to protons on brominated phenyl rings and piperidine confirm structural integrity. |
| MS | Molecular ion peak correlating with expected molecular weight confirms successful synthesis. |
Chemical Reactions Analysis
Types of Reactions
Urea, N,N’-bis[(3-bromophenyl)-1-piperidinylmethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Corresponding oxides
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Urea, N,N’-bis[(3-bromophenyl)-1-piperidinylmethyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Urea, N,N’-bis[(3-bromophenyl)-1-piperidinylmethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
(a) N,N′-Bis(4-bromophenyl)-N,N′-dimethylurea
- Structure : Para-bromophenyl groups attached to a dimethylurea core.
- Key Differences :
- Bromine substitution at the para vs. meta position alters electronic effects and molecular symmetry.
- Lack of piperidinylmethyl groups reduces steric hindrance and basicity compared to the target compound.
(b) Ethyl 2-(3-bromophenyl)acetate
- Structure: A non-urea compound with a 3-bromophenyl group linked to an ethyl acetate moiety.
- Key Differences :
- Lacks the urea core and piperidine rings but shares the meta-bromophenyl group.
Urea Derivatives with Variable Substituents
(a) N,N′-Di-[3-(p-ethylbenzenesulfonyloxy)phenyl]urea
(b) Fenuron (N,N-dimethyl-N′-phenylurea)
- Structure : Simple urea with dimethyl and phenyl groups.
- Key Differences: Minimal steric hindrance compared to the target compound’s piperidinylmethyl groups.
Piperidine-Containing Analogues
N,N′-[(2Z,4Z)-1,1,1,5,5,5-Hexafluoro-2-penten-1-yl-4-ylidene]bis(3-bromoaniline)
- Structure : Contains 3-bromophenyl groups and fluorinated alkenyl linkages.
- Key Differences :
Comparative Analysis of Properties
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Substituents | Key Features | Potential Applications |
|---|---|---|---|---|
| Target Urea | Urea | 3-Bromophenyl, piperidinyl | High steric bulk, basicity | Pharmaceuticals, catalysis |
| N,N′-Bis(4-bromophenyl)-dimethylurea | Urea | 4-Bromophenyl, methyl | High crystallinity, symmetry | Material science |
| Ethyl 2-(3-bromophenyl)acetate | Ester | 3-Bromophenyl | OR1A1 agonist (EC₅₀ ~12–24 µM) | Olfactory research |
| Fenuron | Urea | Phenyl, dimethyl | Herbicidal activity | Agriculture |
Key Observations:
Substitution Position : Meta-bromine in the target compound may enhance bioactivity compared to para-substituted analogs (e.g., OR1A1 activation in ) .
Lack of Direct Data : The target compound’s specific properties (e.g., EC₅₀, crystallinity) remain unstudied in the provided evidence, necessitating further experimental validation.
Biological Activity
Urea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]- is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on receptor interactions, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its urea structure linked to two 3-bromophenyl groups and a piperidine moiety. This unique structure may confer specific interactions with biological targets, particularly in the central nervous system.
Biological Activity Overview
Research indicates that Urea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]- exhibits notable activity in various biological systems. The following sections detail its interactions with neurotransmitter systems and potential therapeutic applications.
Receptor Interactions
- Serotonergic System :
- Dopaminergic System :
- GABAergic System :
Pharmacological Effects
The pharmacological profile of Urea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]- suggests a range of effects:
- Anxiolytic Activity : Studies have demonstrated that the compound may reduce anxiety-like behaviors in animal models, likely through its action on serotonergic pathways.
- Neuroprotective Effects : Evidence indicates that it may protect against neurotoxic insults, potentially through modulation of excitatory neurotransmitter systems.
- Antidepressant Potential : Given its interactions with serotonin and dopamine receptors, the compound could serve as a candidate for further exploration in depression treatment.
Case Studies
Several case studies have highlighted the efficacy of Urea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-:
- Case Study 1 : In a rodent model of stress-induced anxiety, administration of the compound resulted in significant reductions in anxiety-like behaviors compared to controls. Behavioral assays indicated enhanced exploratory behavior and reduced avoidance responses.
- Case Study 2 : A study examining the neuroprotective effects of the compound demonstrated that it mitigated neuronal death induced by oxidative stress in vitro. The mechanism was linked to increased antioxidant enzyme activity.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
